molecular formula C11H14FNO2 B7894890 2-Fluoro-4-(oxan-4-yloxy)aniline

2-Fluoro-4-(oxan-4-yloxy)aniline

Cat. No.: B7894890
M. Wt: 211.23 g/mol
InChI Key: FWSHOLFTDYDIKC-UHFFFAOYSA-N
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Description

2-Fluoro-4-(oxan-4-yloxy)aniline is an organic compound with the molecular formula C11H14FNO2. It is a derivative of aniline, where the hydrogen atom at the 2-position is replaced by a fluorine atom, and the hydrogen atom at the 4-position is replaced by an oxan-4-yloxy group.

Preparation Methods

The synthesis of 2-Fluoro-4-(oxan-4-yloxy)aniline can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 2-fluoroaniline with oxan-4-yloxy halide under basic conditions. The reaction typically requires a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

2-Fluoro-4-(oxan-4-yloxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Scientific Research Applications

2-Fluoro-4-(oxan-4-yloxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(oxan-4-yloxy)aniline involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes or receptors. The oxan-4-yloxy group provides additional steric and electronic effects that influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

2-Fluoro-4-(oxan-4-yloxy)aniline can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its enhanced reactivity and potential for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-fluoro-4-(oxan-4-yloxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c12-10-7-9(1-2-11(10)13)15-8-3-5-14-6-4-8/h1-2,7-8H,3-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSHOLFTDYDIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC(=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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